(S)-4-(4-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(4-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with a bromo-trifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Bromo-Trifluoromethylphenyl Group: This step involves the bromination of a trifluoromethyl-substituted benzene ring, followed by its attachment to the piperazine ring through nucleophilic substitution reactions.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
(S)-4-(4-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(4-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(4-Chloro-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure with a chloro group instead of a bromo group.
(S)-4-(4-Fluoro-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure with a fluoro group instead of a bromo group.
Uniqueness
The uniqueness of (S)-4-(4-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo group, in particular, can affect the compound’s interactions with molecular targets and its overall properties.
Properties
Molecular Formula |
C17H20BrF3N2O4 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2S)-4-[4-bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-7-6-22(9-13(23)14(24)25)12-5-4-10(18)8-11(12)17(19,20)21/h4-5,8,13H,6-7,9H2,1-3H3,(H,24,25)/t13-/m0/s1 |
InChI Key |
WFZNGEOSQOLVHE-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)Br)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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